Home > Products > Screening Compounds P63926 > ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate
ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate -

ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate

Catalog Number: EVT-5018070
CAS Number:
Molecular Formula: C14H19N5O2
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[4,3-b]pyridazines are a class of nitrogen-containing heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. They serve as important building blocks in drug discovery and are explored as potential therapeutic agents for various diseases. Research on these compounds focuses on their synthesis, structure-activity relationships, and biological evaluation to develop new drugs with improved potency, selectivity, and pharmacological properties. [, , , , , , , , ]

Synthesis Analysis

The synthesis of [, , ]triazolo[4,3-b]pyridazines and related compounds typically involves multi-step procedures utilizing readily available starting materials. One common synthetic route involves the following key steps:

  • Formation of the pyridazine ring: Pyridazine rings can be constructed through various methods, including condensation reactions of hydrazines with 1,4-diketones or their synthetic equivalents. []
  • Introduction of the triazole ring: The triazole ring is usually formed through a condensation reaction of a hydrazino-pyridazine derivative with an appropriate reagent, such as formic acid, triethyl orthoformate, or carbon disulfide. [, , ]
  • Functional group transformations: Further modifications are often performed to introduce desired substituents on the triazolopyridazine scaffold, including alkylation, acylation, and reactions with various electrophiles. [, ]
Molecular Structure Analysis

[1,2,4]Triazolo[4,3-b]pyridazines consist of a fused triazole and pyridazine ring system. The presence of multiple nitrogen atoms and the possibility for diverse substitutions on the scaffold contribute to a range of potential interactions with biological targets. [] Crystallographic studies have been conducted on various derivatives to understand their binding modes with enzymes like tankyrases, providing insights for further structure-based drug design. []

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the triazole and pyridazine rings can be alkylated using alkyl halides or other alkylating agents. [, ]
  • Acylation: The nitrogen atoms can also be acylated with acyl chlorides or anhydrides. [, ]
  • Nucleophilic aromatic substitution: Halogenated derivatives can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines and alkoxides. []
Mechanism of Action
  • Kinase inhibition: Compounds with the [, , ]triazolo[4,3-b]pyridazine scaffold have been identified as potent and selective inhibitors of receptor tyrosine kinases, such as c-Met. [, , ] These inhibitors typically bind to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways.
  • Tankyrase inhibition: Derivatives of this scaffold have shown promising activity against tankyrases (TNKSs), enzymes involved in various cellular processes, including telomere maintenance and Wnt signaling. [] These compounds are believed to act as NAD+ isosteres, binding to the catalytic domain of TNKS and inhibiting its activity.
Applications
  • Drug discovery: The [, , ]triazolo[4,3-b]pyridazine scaffold shows promise as a starting point for developing inhibitors of kinases and tankyrases. [, , , ] These enzymes are implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Compound Description: This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrated high selectivity for c-Met in kinase panel screening but was found to be a pan-phosphodiesterase (PDE) family inhibitor. This broad PDE inhibition led to undesirable cardiotoxic effects in rats, leading to its termination as a preclinical candidate .

Relevance: While structurally distinct from ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate, PF-04254644 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold. This highlights the versatility of this scaffold in medicinal chemistry and its potential for targeting various biological targets.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: This compound is a bivalent bromodomain and extraterminal (BET) inhibitor. It displays potent activity against the BRD4 protein, leading to the downregulation of c-Myc and tumor growth inhibition in xenograft studies. The bivalent nature of AZD5153 contributes to its enhanced potency compared to monovalent BET inhibitors .

Relevance: Similar to ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate, AZD5153 contains a piperidine ring substituted with a [, , ]triazolo[4,3-b]pyridazine moiety. The key difference lies in the substitution pattern and the presence of a second pharmacophore in AZD5153, showcasing how structural modifications can be employed to target different protein classes.

4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12)

Compound Description: This compound acts as a selective tankyrase (TNKS) inhibitor with low nanomolar potency. It functions as an NAD+ isostere, competing with NAD+ for binding to the TNKS enzyme. Crystallographic studies confirmed its binding mode and provided insights for further optimization .

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is another c-Met inhibitor that entered clinical trials for solid tumors but was withdrawn due to species-specific toxicity. It undergoes metabolism by aldehyde oxidase (AO) in monkeys and humans, leading to the formation of a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). M11 is thought to be responsible for the observed obstructive nephropathy in patients .

Relevance: Both SGX523 and ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate feature a [, , ]triazolo[4,3-b]pyridazine core, albeit with different substitution patterns. Notably, both compounds have a heterocyclic ring (quinoline in SGX523 and piperidine in the target compound) linked to the triazolopyridazine core. This example highlights how subtle structural variations can significantly impact metabolic liabilities and toxicity profiles.

This analysis demonstrates the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold and emphasizes the crucial role of structure-activity relationship studies in drug discovery. Small modifications to this core can lead to compounds with distinct pharmacological profiles and potential therapeutic applications.

Properties

Product Name

ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate

IUPAC Name

ethyl 1-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperidine-4-carboxylate

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C14H19N5O2/c1-3-21-14(20)11-4-6-18(7-5-11)12-8-10(2)17-19-9-15-16-13(12)19/h8-9,11H,3-7H2,1-2H3

InChI Key

UTBVWWLHJQCPAI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=NN3C2=NN=C3)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=NN3C2=NN=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.